molecular formula C9H10O4S B154683 3-(Phenylsulfonyl)propanoic acid CAS No. 10154-71-9

3-(Phenylsulfonyl)propanoic acid

Cat. No. B154683
CAS RN: 10154-71-9
M. Wt: 214.24 g/mol
InChI Key: WGTYYNCSWCKXAI-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)propanoic acid is a compound that can be derived from phenylsulfonic acid or its derivatives. It is a part of various chemical syntheses and has been used in the preparation of different organic compounds, including heterocyclic and coumarin derivatives. The compound is related to other phenylsulfonyl compounds that have been studied for their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of derivatives of 3-(phenylsulfonyl)propanoic acid involves several steps, including sulfonation, chlorination, and treatment with acrylic acid. For instance, novel 3-(heterocyclylsulfonyl)propanoic acids and their amide derivatives were prepared from corresponding heterocyclic compounds through chlorosulfonates and sodium sulfinates, followed by treatment with acrylic acid . Additionally, the synthesis of 3-phenylsulfonylcoumarins was achieved by radical sulfonylation cyclisation of phenyl propiolates with sulfinic acids or sodium sulfinates .

Molecular Structure Analysis

The molecular structure of 3-(phenylsulfonyl)propanoic acid derivatives has been characterized using various techniques such as FTIR, mass spectrometry, and X-ray diffraction. For example, the study of 3-methyl-2-(phenylsulfonamido)butanoic acid and its metal complexes involved characterization by FTIR and mass spectrometry, and the crystal structure was determined by single crystal X-ray diffraction .

Chemical Reactions Analysis

3-(Phenylsulfonyl)propanoic acid derivatives participate in a variety of chemical reactions. For instance, the treatment of N-phenyl-3-(phenylsulfonyl)propanamide with butyllithium formed a dianion, which was then used to synthesize 5-alkyl-2(5H)-furanones from aldehydes and ketones . Moreover, the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives involved imination strategies using reagents like O-(mesitylsulfonyl)hydroxylamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(phenylsulfonyl)propanoic acid derivatives are influenced by their molecular structure and the presence of functional groups. For example, the sulfonic acid groups in SBA-15-Ph-SO3H showed resistance to leaching in organic and aqueous solutions, indicating hydrophobic and stable characteristics . The presence of these groups also imparts certain catalytic properties, as seen in the synthesis of tetrahydrobenzo[b]pyrans and various heterocyclic compounds .

Relevant Case Studies

Several case studies highlight the potential applications of 3-(phenylsulfonyl)propanoic acid derivatives. For instance, the synthesis of 3-[2-{[(3-methyl-1-phenylbutyl)amino]carbonyl}-4-(phenoxymethyl)phenyl]propanoic acid analogs led to compounds with potent and selective EP3 receptor antagonist activity, which could have implications in medicinal chemistry . Additionally, the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds provided insights into their potential as GABAB receptor antagonists .

Scientific Research Applications

Synthesis of Derivatives

Research has explored the synthesis of derivatives of 3-(phenylsulfonyl)propanoic acid, focusing on strategies for imination and producing compounds with interesting conformational properties in solution (Tye & Skinner, 2002).

Chromatography

A method using reverse phase high-performance liquid chromatography was developed for separating stereo isomers of a compound closely related to 3-(phenylsulfonyl)propanoic acid, demonstrating its utility in analytical chemistry (Davadra et al., 2011).

Renewable Building Blocks

3-(Phenylsulfonyl)propanoic acid derivatives have been explored as renewable building blocks in materials science, specifically in the formation of benzoxazine rings, indicating their potential in sustainable material development (Trejo-Machin et al., 2017).

Catalysis

The compound has been used in catalytic applications, such as in the esterification of fatty acids, where its derivatives showed enhanced catalytic activity (Pirez et al., 2012).

Preparation of Amide Derivatives

Research has detailed the preparation of novel 3-(heterocyclylsulfonyl)propanoic acids and their amide derivatives, highlighting the compound's versatility in organic synthesis (Dorogov et al., 2004).

Linker in Peptide Synthesis

3-(Phenylsulfonyl)propanoic acid derivatives have been used as linkers in solid-phase peptide synthesis, providing a cost-efficient alternative to similar linkers (Erlandsson & Undén, 2006).

Anti-inflammatory Activities

New phenolic compounds related to 3-(phenylsulfonyl)propanoic acid, isolated from plants, have shown anti-inflammatory activities, indicating its potential in pharmacological research (Ren et al., 2021).

properties

IUPAC Name

3-(benzenesulfonyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTYYNCSWCKXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339294
Record name 3-(Phenylsulfonyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenylsulfonyl)propanoic acid

CAS RN

10154-71-9
Record name 3-(Phenylsulfonyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(benzenesulfonyl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
MV Dorogov, SI Filimonov, DB Kobylinsky… - …, 2004 - thieme-connect.com
A large number of novel 3-(heterocyclylsulfonyl) propanoic acids and their amide derivatives were prepared in good yields and excellent purity starting from the corresponding …
Number of citations: 12 www.thieme-connect.com
EC Wang, KS Huang, GW Lin, JR Lin… - Journal of the Chinese …, 2001 - Wiley Online Library
A series of N‐aryl 2‐alkenamides were produced efficiently by treating N‐aryl 3‐(phenylsulfonyl)‐propanamides with potassium tert‐butoxide in THF at 0C. With out isolation, it was …
Number of citations: 11 onlinelibrary.wiley.com
Z Qi, Y Liu, Q Zhang, P Zhao, L Gao… - European Journal of …, 2022 - Wiley Online Library
A water‐promoted synthesis methodology for constructing 3‐sulfone propionic acids from sulfonyl hydrazides and α, β‐unsaturated propionic acids with excellent yields were reported. …
K Schank, A Frisch, B Zwanenburg - The Journal of Organic …, 1983 - ACS Publications
Section), with benzenesulfenyl chloridein the presence of 1 equiv of pyridine gave-butyrolactone 10 as the pre-dominant product. The major byproduct, diphenyl disulfide, probably …
Number of citations: 10 pubs.acs.org
P Bonete, C Najera - The Journal of Organic Chemistry, 1994 - ACS Publications
The dilithiation of 0-tosylated propanoic, 2-methylpropanoic, and butanoic acid 10 with n-butyllithium at-78 C leads to the corresponding lithium 3-lithio-3-tosylalkanoates 11. They react …
Number of citations: 51 pubs.acs.org
SP Tanis, PM Herrinton - The Journal of Organic Chemistry, 1983 - ACS Publications
3-Furylmethyl-Grignard 30 is readily coupled with a variety of-haloalkenes to afford the corresponding 3-substituted furan in good to excellent yields. Epoxidation of the product furyl …
Number of citations: 84 pubs.acs.org
F Buller, Y Zhang, J Scheuermann, J Schäfer… - Chemistry & biology, 2009 - cell.com
DNA-encoded chemical libraries are promising tools for the discovery of ligands toward protein targets of pharmaceutical relevance. DNA-encoded small molecules can be enriched in …
Number of citations: 136 www.cell.com
J Wang, D Lam, J Yang, L Hu - Medicinal Chemistry Research, 2022 - Springer
Epidermal growth factor receptor (EGFR) is essential for normal cellular functions. Mutations of EGFR’s kinase domain can cause dysregulation leading to non-small cell lung cancer (…
Number of citations: 8 link.springer.com
J Zhang, J Cao, J Zhou, J Zhang, Y Zhao… - The Journal of …, 2023 - ACS Publications
Herein, a reaction in which the benzyl C–H bonds of alkylarenes are directly esterified by carboxylic acids to produce benzyl esters in high yields is reported. This reaction is catalyzed …
Number of citations: 1 pubs.acs.org
PATW Porskamp, B Zwanenburg - The Journal of Organic …, 1983 - ACS Publications
Thione S-imides 3 have been synthesized byalkylidenation of sulfinylamines 1 using-trimethylsilyl carbanions 2. Imination of sulfines 4 by means of anions of (trimethylsilyl) amines 5 …
Number of citations: 11 pubs.acs.org

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